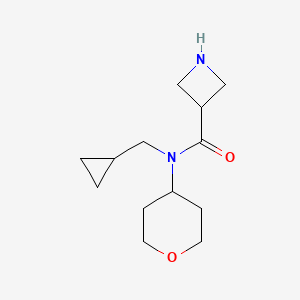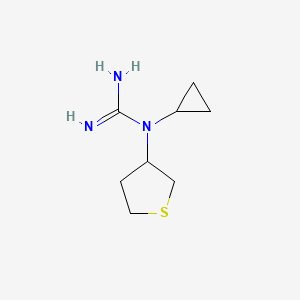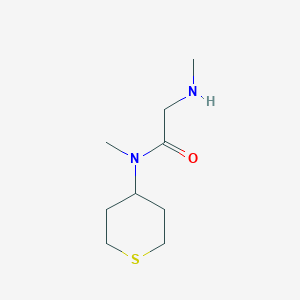![molecular formula C9H12N2O B1477696 4-amino-2,3-dihidrobenzo[f][1,4]oxazepina CAS No. 2098081-48-0](/img/structure/B1477696.png)
4-amino-2,3-dihidrobenzo[f][1,4]oxazepina
Descripción general
Descripción
“2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound with the molecular formula C9H9NO2 .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives, which includes “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method has been developed to access a series of benzo[b][1,4]oxazepine derivatives .
Molecular Structure Analysis
The molecular structure of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is characterized by a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .
Physical and Chemical Properties Analysis
The physical form of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is solid . It has a molecular weight of 163.18 .
Aplicaciones Científicas De Investigación
Aplicaciones Anticonvulsivas
4-amino-2,3-dihidrobenzo[f][1,4]oxazepina: ha demostrado ser prometedora en el campo de la neurología como anticonvulsivo. La investigación indica que los derivados de este compuesto exhiben actividades anticonvulsivas significativas, particularmente en la prueba de electrochoque máximo (MES), que es un procedimiento estándar para la selección de posibles fármacos antiepilépticos . Estos hallazgos sugieren que el compuesto podría ser una valiosa adición a la gama de medicamentos disponibles para el manejo de los trastornos convulsivos.
Actividad Antibacteriana
En el ámbito de las enfermedades infecciosas, este compuesto ha sido evaluado por sus propiedades antibacterianas. Los estudios han sintetizado derivados que demuestran actividad antimicrobiana in vitro contra una variedad de microorganismos, incluyendo Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, y Candida albicans . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos para combatir cepas resistentes de bacterias.
Efectos Anticancerígenos contra el Cáncer Colorrectal
La investigación reciente ha explorado el potencial anticancerígeno de los derivados de This compound, particularmente contra el cáncer colorrectal (CRC) . Se ha encontrado que estos compuestos inhiben la quinasa de proteína que interactúa con Traf2 y Nck (TNIK), que está involucrada en la vía de señalización Wnt / β-catenina, que a menudo se desregula en el CRC. Esto sugiere una vía prometedora para el desarrollo de terapias contra el cáncer dirigidas.
Propiedades Antitrombóticas y Antiinflamatorias
El marco del compuesto se ha asociado con una amplia gama de actividades biológicas, incluyendo efectos antitrombóticos y antiinflamatorios . Esto podría llevar a su aplicación en la investigación cardiovascular y al desarrollo de tratamientos para enfermedades inflamatorias.
Potencial Analgésico y Antipsicótico
Los derivados de This compound también se han estudiado por sus propiedades analgésicas y antipsicóticas . Esto apunta a posibles usos en el manejo del dolor y la medicación psiquiátrica, expandiendo el alcance terapéutico del compuesto.
Efectos Anxiolíticos
Se ha observado actividad ansiolítica en compuestos relacionados con la benzoxazepina, lo que sugiere que This compound podría potencialmente desarrollarse en un tratamiento para los trastornos de ansiedad .
Inhibición de la Tirocinasa Kinasa del Receptor del Factor de Crecimiento Epidérmico (EGFR)
La estructura del compuesto es propicia para la actividad inhibitoria de la tirosinasa kinasa del EGFR, lo cual es significativo en el contexto de la investigación del cáncer. Inhibir el EGFR puede interrumpir el crecimiento y la proliferación de las células cancerosas, lo que lo convierte en un objetivo para el desarrollo de fármacos contra el cáncer .
Mecanismo De Acción
Target of Action
The primary target of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a downstream signal protein of the Wnt/β-catenin pathway . It is also a potent inhibitor of the Rho-associated protein kinases (ROCKs) .
Mode of Action
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with its targets by binding to the active sites of TNIK and ROCKs. This binding inhibits the kinase activity of these proteins, leading to a decrease in the downstream signaling of the Wnt/β-catenin pathway and the ROCK pathway .
Biochemical Pathways
The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine affects the Wnt/β-catenin and ROCK signaling pathways. These pathways play crucial roles in cell proliferation, migration, and survival. The inhibition of these pathways can lead to decreased cell proliferation and migration .
Pharmacokinetics
It is known that the compound has favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound and their impact on its bioavailability need further investigation.
Result of Action
The inhibition of TNIK and ROCKs by 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine leads to a decrease in cell proliferation and migration. This can result in the suppression of colorectal cancer (CRC) cell proliferation and migration in in vitro assays . It also shows considerable antitumor activity in the HCT116 xenograft mouse model .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . The interaction with TNIK suggests that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine may influence cell signaling pathways and potentially modulate gene expression. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on various cell types and cellular processes are profound. This compound has been observed to suppress colorectal cancer cell proliferation and migration in in vitro assays . It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism.
Molecular Mechanism
At the molecular level, 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through specific binding interactions with biomolecules. The compound has been identified as a potent inhibitor of TNIK, with an IC50 value of 0.026 ± 0.008 μM . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the active site of the enzyme. Additionally, 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine maintains its stability under controlled conditions, allowing for sustained inhibition of TNIK and other target enzymes . Prolonged exposure to the compound may lead to degradation and reduced efficacy, necessitating careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNIK and suppresses tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which play a crucial role in determining the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin may influence the compound’s distribution and accumulation in various tissues, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins involved in cell signaling and metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity by directing it to specific cellular compartments or organelles. These localization mechanisms ensure that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects precisely and efficiently within the cell.
Propiedades
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXKNNYNHJXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















